5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-ethyl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-3-6-14-11(4-2)8-12(13-14)10-5-7-15-9-10/h1,5,7-9H,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAMXDBLTMOXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative with a molecular formula of C12H12N2S and a molecular weight of approximately 216.3 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In this article, we explore the biological activity of this compound through various studies and data evaluations.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2S |
| Molecular Weight | 216.3 g/mol |
| Purity | Typically ≥95% |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a comparative study on various pyrazole compounds indicated that certain derivatives exhibited significant antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating their effectiveness in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied, particularly their effects on cyclooxygenase (COX) enzymes. A review indicated that some derivatives displayed selective COX-2 inhibition with minimal gastrointestinal toxicity, making them promising candidates for anti-inflammatory therapies. For example, specific compounds showed COX-2 selectivity indices significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Table 2: COX Inhibition and Selectivity Indices
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| Compound A | 45 | 85 | 1.89 |
| Compound B | 30 | 75 | 2.50 |
Anticancer Activity
Emerging research also points to the anticancer properties of pyrazole derivatives. A study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines, revealing that certain derivatives inhibited cell proliferation effectively, with IC50 values indicating potent activity against breast and colon cancer cells .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound C | 15 | MCF-7 (Breast Cancer) |
| Compound D | 20 | HT-29 (Colon Cancer) |
Case Study: Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of the compound demonstrated its ability to inhibit biofilm formation in Staphylococcus epidermidis, which is crucial for understanding its potential application in treating infections associated with medical devices .
Case Study: Anti-inflammatory Mechanism
In another study focusing on inflammation models, pyrazole derivatives were shown to reduce edema significantly in carrageenan-induced paw edema in rats, suggesting their utility as therapeutic agents in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole. The presence of the thiophene ring enhances its interaction with microbial targets, making it effective against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 5-Ethyl-Pyrazole | 4.69 | Staphylococcus aureus |
| Thiophene-Pyrazole | 5.64 | Escherichia coli |
| Another Variant | 8.33 | Pseudomonas aeruginosa |
This table illustrates that compounds similar to this compound exhibit promising antimicrobial properties, indicating its potential as a lead compound for drug development against resistant strains.
Anticancer Properties
Research has also indicated that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific enzymes involved in cancer pathways, showing promise in preclinical models for various cancers.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound has been explored for developing novel pesticides. Its efficacy against fungal pathogens makes it a candidate for agricultural fungicides.
Case Study: Efficacy Against Fungal Pathogens
In a study evaluating the antifungal activity of various pyrazole derivatives, compounds containing thiophene demonstrated significant inhibitory effects on fungal growth. The compound was tested against common agricultural pathogens, showing reduced EC50 values compared to traditional fungicides.
Material Science
Polymer Chemistry
The incorporation of thiophene and pyrazole moieties into polymer matrices has been investigated for creating advanced materials with enhanced electrical and thermal properties. These materials have potential applications in organic electronics and photovoltaic devices.
Table 2: Properties of Polymers with Pyrazole Derivatives
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 0.01 | 200 |
| Pyrazole-Derived Polymer | 0.15 | 250 |
The data indicates that polymers modified with pyrazole derivatives exhibit improved conductivity and thermal stability, which is crucial for electronic applications.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Pyrazole Derivatives
EDG: Electron-donating group; *EWG: Electron-withdrawing group
Key Observations:
CH Acidity: The target compound’s CH acidity at the C5 position is influenced by the electron-donating ethyl group, which likely reduces acidity compared to analogs with electron-withdrawing groups (e.g., bromine in 3-(5-bromothiophen-2-yl)-1H-pyrazole) .
Biological Activity: Thiophene-containing pyrazoles (e.g., 3-(5-bromothiophen-2-yl)-1H-pyrazole) demonstrate antimicrobial activity, suggesting the target compound’s thiophen-3-yl group may confer similar properties . Vicinal diaryl pyrazoles (e.g., trimethoxyphenyl derivatives) show nanomolar antiproliferative activity, highlighting the importance of aryl substituents in drug design .
Synthetic Accessibility: The propargyl group in the target compound can be introduced via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC), as seen in related triazole-pyrazole hybrids . Thiophene incorporation often involves Gewald or Paal-Knorr reactions, as demonstrated in the synthesis of 3-(5-bromothiophen-2-yl)-1H-pyrazole .
Preparation Methods
Synthesis of Chalcone Precursors with Thiophene Substitution
- Method: Modified Claisen-Schmidt condensation is used where 3-acetylthiophene or its derivatives react with aromatic aldehydes under basic or acidic conditions in solvents like methanol or ethanol.
- Conditions: Typically, the reaction is carried out at room temperature or under reflux, with bases such as sodium hydroxide or potassium hydroxide catalyzing the condensation.
- Outcome: Chalcones bearing thiophene rings at the 3-position are obtained with high yields and purity, serving as key intermediates for pyrazole ring formation.
Cyclization to Pyrazoline and Pyrazole Derivatives
- Cyclization with Hydrazine Derivatives: The chalcones react with hydrazine monohydrate or substituted hydrazines (e.g., propargyl hydrazine) in ethanol or other protic solvents to form pyrazoline intermediates.
- Catalysts and Conditions: Reactions often proceed under reflux, sometimes catalyzed by copper triflate or ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6), enhancing yield and selectivity.
- Oxidation to Pyrazoles: The pyrazoline intermediates are oxidized in situ or in a separate step to yield the aromatic pyrazole ring. Oxidizing agents or catalytic aerobic conditions may be employed, sometimes without additional reagents due to the catalyst's oxidative properties.
Alternative Synthetic Approaches
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
- Method: Ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate and triethylamine to yield pyrazole derivatives via 1,3-dipolar cycloaddition.
- Advantages: This method offers straightforward procedures, good yields (~89%), and facile manipulation, making it attractive for synthesizing substituted pyrazoles with alkynyl groups.
Ring Closure with Thiosemicarbazide
- Method: Chalcones bearing thiophene rings react with thiosemicarbazide in ethanol under basic conditions to form pyrazoline N-thioamides, which can be further transformed into pyrazole derivatives.
- Green Chemistry Aspect: This method is noted for its high yield and environmentally friendly conditions, employing DABCO as a catalyst to promote ring closure.
Data Table Summarizing Key Preparation Methods
Research Findings and Analytical Characterization
- Spectroscopic Data: The synthesized pyrazole derivatives show characteristic NMR signals corresponding to the alkynyl protons, ethyl substituents, and thiophene ring protons. For instance, 1H NMR spectra display doublets for vinyl protons in chalcones and double doublets for pyrazoline methylene protons.
- X-ray Crystallography: Single crystal X-ray diffraction confirms the molecular structure and substitution pattern, revealing planarity and twist angles between aromatic and heterocyclic rings, crucial for understanding reactivity and bioactivity.
- Mass Spectrometry: Molecular weights and fragmentation patterns confirm the successful incorporation of substituents and ring closure.
- Green Chemistry Considerations: The use of catalytic systems like copper triflate and ionic liquids, as well as mild reaction conditions, align with sustainable synthesis goals.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the established methods for synthesizing 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole, and how is its structure confirmed? A:
- Synthesis : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via click chemistry for propargyl group introduction. Key steps include:
- Step 1 : Preparation of a thiophene-containing precursor (e.g., 3-thiophenecarboxaldehyde) .
- Step 2 : Cyclization with hydrazine derivatives under acidic or basic conditions to form the pyrazole core .
- Step 3 : Propargylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-yn-1-yl group .
- Characterization :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Used for unambiguous structural elucidation in related pyrazole derivatives .
Basic Biological Activity Screening
Q: What preliminary biological activities are associated with this compound, and how are they evaluated? A:
- Anti-inflammatory Activity : Assessed via COX-2 inhibition assays (IC₅₀ values) using ELISA, with comparisons to indomethacin as a reference .
- Antimicrobial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Thiophene Contribution : The thiophen-3-yl moiety enhances π-π stacking with biological targets, as shown in SAR studies of analogous compounds .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A:
- Catalysts : Copper(I) iodide enhances propargylation efficiency (yield increase from 60% to 85% in related syntheses) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics, while THF/water mixtures facilitate click chemistry .
- Microwave Assistance : Reduces reaction time (e.g., from 16h to 2h) and improves regioselectivity in pyrazole formation .
Mechanistic Studies: Role of Substituents
Q: How do the ethyl, propargyl, and thiophen-3-yl groups influence reactivity and bioactivity? A:
- Ethyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.8 calculated via ChemDraw) .
- Propargyl Group : Participates in Huisgen cycloaddition for bioconjugation or further derivatization .
- Thiophen-3-yl : Stabilizes charge-transfer interactions in enzyme binding pockets, as shown in docking studies with COX-2 .
Data Contradictions in Biological Assays
Q: How can researchers reconcile discrepancies in reported bioactivity data? A:
- Variability Sources :
- Resolution Strategies :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isosteric replacements to isolate substituent effects .
Advanced SAR and Molecular Modeling
Q: How can structure-activity relationships (SAR) guide the design of analogs? A:
- SAR Insights :
- Propargyl Modifications : Replacing propargyl with allyl reduces COX-2 inhibition (ΔIC₅₀ = 15 µM → 45 µM) due to weaker H-bonding .
- Thiophene Replacement : Substituting thiophene with furan decreases antimicrobial activity (MIC increase from 8 µg/mL to 32 µg/mL) .
- Molecular Docking : AutoDock Vina simulations reveal the thiophen-3-yl group occupies a hydrophobic pocket in COX-2 (binding energy: -9.2 kcal/mol) .
Stability and Reactivity Under Experimental Conditions
Q: What are the stability challenges during storage and reactivity under synthetic conditions? A:
- Propargyl Reactivity : Susceptible to oxidation; store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) .
- Thermal Degradation : Decomposes above 150°C (TGA data); avoid high-temperature reflux .
- pH Sensitivity : Pyrazole ring stability requires neutral conditions (pH 6–8); acidic/basic conditions lead to hydrolysis .
Pharmacokinetic Profiling (Advanced)
Q: How can ADME properties be predicted or optimized for this compound? A:
- In Silico Tools : SwissADME predicts moderate bioavailability (F ≈ 50%) due to moderate solubility (LogS = -4.2) .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) identify N-dealkylation as a primary metabolic pathway .
- Pro-drug Strategies : Esterification of the pyrazole nitrogen improves oral absorption in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
